Cas no 55507-15-8 (1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline)
55507-15-8 structure
Product Name:1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Número CAS:55507-15-8
MF:C17H18ClNO2
Megavatios:303.783323764801
CID:351717
PubChem ID:4193861
Update Time:2025-04-19
1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Propiedades químicas y físicas
Nombre e identificación
-
- Isoquinoline, 1-(4-chlorophenyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-
- 1-(4-CHLOROPHENYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE
- AG-690/11548056
- SCHEMBL11713299
- CS-0222420
- DTXSID70400654
- Oprea1_749517
- AKOS000275799
- CHEMBL52780
- C17H18ClNO2
- AKOS016041656
- 55507-15-8
- Oprea1_403581
- BB 0218162
- BDBM50535878
- EN300-111080
- 1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
-
- Renchi: 1S/C17H18ClNO2/c1-20-15-9-12-7-8-19-17(14(12)10-16(15)21-2)11-3-5-13(18)6-4-11/h3-6,9-10,17,19H,7-8H2,1-2H3
- Clave inchi: NYOFLAMHIMULAO-UHFFFAOYSA-N
- Sonrisas: ClC1C=CC(=CC=1)C1C2C=C(C(=CC=2CCN1)OC)OC
Atributos calculados
- Calidad precisa: 303.10274
- Masa isotópica única: 303.1026065g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 21
- Cuenta de enlace giratorio: 3
- Complejidad: 333
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 1
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 3.6
- Superficie del Polo topológico: 30.5Ų
Propiedades experimentales
- PSA: 30.49
1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM263139-5g |
1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline |
55507-15-8 | 97% | 5g |
$*** | 2023-03-30 | |
| Chemenu | CM263139-10g |
1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline |
55507-15-8 | 97% | 10g |
$*** | 2023-03-30 | |
| Chemenu | CM263139-5g |
1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline |
55507-15-8 | 97% | 5g |
$612 | 2021-08-18 | |
| Chemenu | CM263139-10g |
1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline |
55507-15-8 | 97% | 10g |
$832 | 2021-08-18 | |
| TRC | C614773-10mg |
1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline |
55507-15-8 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C614773-50mg |
1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline |
55507-15-8 | 50mg |
$ 135.00 | 2022-06-06 | ||
| TRC | C614773-100mg |
1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline |
55507-15-8 | 100mg |
$ 210.00 | 2022-06-06 | ||
| Enamine | EN300-111080-0.05g |
1-(4-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline |
55507-15-8 | 95% | 0.05g |
$86.0 | 2023-10-27 | |
| Enamine | EN300-111080-0.1g |
1-(4-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline |
55507-15-8 | 95% | 0.1g |
$129.0 | 2023-10-27 | |
| Enamine | EN300-111080-0.25g |
1-(4-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline |
55507-15-8 | 95% | 0.25g |
$183.0 | 2023-10-27 |
1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Literatura relevante
-
1. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
55507-15-8 (1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline) Productos relacionados
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Proveedores recomendados
Xiamen PinR Bio-tech Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote
Amadis Chemical Company Limited
Miembros de la medalla de oro
Proveedor de China
Reactivos
Essenoi Fine Chemical Co., Limited
Miembros de la medalla de oro
Proveedor de China
Reactivos
PRIBOLAB PTE.LTD
Miembros de la medalla de oro
Proveedor de China
Reactivos
Shenzhen Yaoyuan R&D Center Co.,Ltd
Miembros de la medalla de oro
Proveedor de China
Lote